molecular formula C20H25NO5S B11405047 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11405047
M. Wt: 391.5 g/mol
InChI Key: ROGPUYDRRDCUAV-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring:

  • A benzamide core substituted with a propan-2-yloxy group at the para position.
  • Two nitrogen-bound substituents:
    • 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing tetrahydrothiophene ring, which enhances electron-withdrawing properties and metabolic stability.
    • (5-Methylfuran-2-yl)methyl: A furan-derived alkyl group contributing to π-π stacking interactions and moderate lipophilicity.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C20H25NO5S/c1-14(2)25-18-8-5-16(6-9-18)20(22)21(12-19-7-4-15(3)26-19)17-10-11-27(23,24)13-17/h4-9,14,17H,10-13H2,1-3H3

InChI Key

ROGPUYDRRDCUAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophen-3-amine core undergoes oxidation to introduce the sulfone group. A typical protocol involves:

  • Reagents : Hydrogen peroxide (30% w/v) in acetic acid

  • Conditions : Stirring at 50–60°C for 6–8 hours under nitrogen

  • Yield : 78–82% after recrystallization from ethanol/water

Mechanistic Insight : The oxidation proceeds via electrophilic attack of peracetic acid (formed in situ) on the sulfur atom, followed by ring stabilization through resonance.

Synthesis of 4-(Propan-2-yloxy)benzoic Acid

The isopropoxy-substituted benzoic acid precursor is synthesized through:

  • Alkylation : 4-Hydroxybenzoic acid reacts with isopropyl bromide using potassium carbonate as a base

  • Solvent : Dimethylformamide (DMF) at 80°C for 12 hours

  • Yield : 89–92% after acid-base extraction

Key Data :

ParameterValue
Reaction Temperature80°C
Reaction Time12 hours
Purification MethodCrystallization (Ethanol)

Preparation of (5-Methylfuran-2-yl)methylamine

This furan-based amine is synthesized via reductive amination:

  • Starting Material : 5-Methylfurfural treated with ammonium acetate and sodium cyanoborohydride

  • Solvent : Methanol at room temperature for 24 hours

  • Yield : 65–70% after column chromatography

Sequential Functionalization of the Benzamide Core

Formation of 4-(Propan-2-yloxy)benzoyl Chloride

The benzoic acid derivative is activated for amide coupling:

  • Chlorinating Agent : Phosphorus oxychloride (POCl₃) in anhydrous dichloromethane

  • Conditions : Reflux at 40°C for 2 hours under nitrogen

  • Conversion Efficiency : >95% (monitored by TLC)

Critical Note : Excess POCl₃ is removed under reduced pressure to prevent side reactions during subsequent steps.

N-Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine

The secondary amine is formed through a two-step process:

  • Protection : Temporary Boc-protection of the primary amine using di-tert-butyl dicarbonate

  • Alkylation : Reaction with (5-methylfuran-2-yl)methyl bromide in the presence of K₂CO₃

    • Solvent : Acetonitrile at 60°C for 8 hours

    • Deprotection : Trifluoroacetic acid in dichloromethane (1:1 v/v)

    • Overall Yield : 58–63%

Final Amide Coupling Reaction

The target compound is assembled via Schotten-Baumann conditions:

  • Reactants : 4-(Propan-2-yloxy)benzoyl chloride and N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]amine

  • Base : Triethylamine (2.5 equiv) in THF at 0–5°C

  • Reaction Time : 3 hours with gradual warming to room temperature

  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine

  • Yield : 74–78% after silica gel chromatography

Optimization Data :

VariableOptimal ValueImpact on Yield
Temperature0°C → 25°CPrevents oligomerization
Solvent PolarityTHF (ε = 7.6)Enhances solubility
Equiv of Base2.5Neutralizes HCl efficiently

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (d, J = 6.0 Hz, 6H, CH(CH₃)₂), 2.25 (s, 3H, furan-CH₃), 3.12–3.45 (m, 4H, tetrahydrothiophene-SO₂), 4.58 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂)

  • IR (ATR) : 1675 cm⁻¹ (C=O stretch), 1310 cm⁻¹ (S=O symmetric), 1140 cm⁻¹ (S=O asymmetric)

Purity Assessment

  • HPLC : >98.5% purity (C18 column, acetonitrile/water gradient)

  • Melting Point : 189–191°C (uncorrected)

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances adapt the final coupling step for flow chemistry:

  • Residence Time : 12 minutes

  • Productivity : 1.2 kg/day using microreactor technology

Solvent Recovery

  • Distillation : Ethanol and THF recovered at >80% efficiency via fractional distillation

  • Environmental Impact : E-factor reduced to 8.7 compared to batch-mode synthesis

Challenges and Mitigation Strategies

Competing Side Reactions

  • Issue : Over-alkylation during furan-methylamine synthesis

  • Solution : Strict stoichiometric control (1:1 amine:alkylating agent)

Sulfone Group Instability

  • Issue : Partial reduction under acidic conditions

  • Solution : Maintain pH >5 during aqueous workups

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits potential biological activities, particularly in the following areas:

Anticancer Research

Preliminary studies suggest that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide may interact with various biomolecules, including proteins and enzymes, influencing their activity. This interaction could lead to modulation of specific biological pathways relevant to cancer treatment .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit enzymes like 5-lipoxygenase, which plays a key role in inflammatory processes. Further investigations into its mechanism of action could provide insights into its therapeutic potential for inflammatory diseases .

Synthesis and Methodologies

The synthesis of this compound typically involves multi-step reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. In industrial settings, continuous flow reactors or automated platforms may be used to enhance yield and efficiency.

Future Research Directions

Ongoing studies are focused on elucidating the detailed mechanisms by which this compound interacts with biological targets. Investigating its pharmacokinetics and pharmacodynamics will be crucial for developing it as a therapeutic agent. Additionally, structure–activity relationship studies could optimize its efficacy and safety profile for clinical applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide is a complex organic compound with potential pharmacological applications. Its unique structure, characterized by a dioxidotetrahydrothiophen moiety and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H25NO5S. The compound exhibits unique chemical properties due to its structural features, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H25NO5S
Molecular Weight393.48 g/mol
CAS Number874129-74-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate the activity of certain proteins involved in cellular signaling pathways. The exact mechanisms remain under investigation but may involve:

  • Enzyme Inhibition : Potential inhibition of enzymes related to metabolic processes.
  • Receptor Modulation : Interaction with receptors that mediate physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted that benzamide derivatives showed promising activity against various fungal strains at concentrations as low as 10 mg/L .

Cytotoxicity and Safety Profile

The cytotoxic effects of similar compounds have been evaluated using human cell lines. For instance, one study reported the cytotoxicity of benzamide derivatives against HEK293 cells, indicating varying degrees of safety profiles that warrant further exploration for therapeutic applications .

Case Studies

  • Case Study on Antifungal Activity : A derivative structurally similar to the target compound showed a 77.8% inhibition rate against Pyricularia oryae, indicating potential for agricultural applications.
  • Insecticidal Assessment : Compounds from the same class demonstrated significant larvicidal activity against mosquito larvae, suggesting possible use in vector control strategies.

Comparative Analysis

When compared to other benzamide derivatives, this compound stands out due to its unique dioxidotetrahydrothiophen structure. This distinct feature may enhance its reactivity and biological activity compared to similar compounds lacking this moiety.

Compound NameBiological ActivityRemarks
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[...]Moderate insecticidalEffective against agricultural pests
N-(3-chlorobenzyl)-N-(tetrahydrothiophen...)Low antifungalLacks dioxidotetrahydrothiophen
N-(1,1-dioxidotetrahydrothiophen...High antifungalUnique structure enhances activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Heteroaromatic Moieties

a) Thiophene vs. Furan Substituents
  • Analog from :
    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(propan-2-yloxy)benzamide replaces the furan with a 3-methylthiophene .
    • Key Differences :
  • Electronic Effects : Thiophene (sulfur atom) has lower electronegativity than furan (oxygen), altering electron distribution and hydrogen-bonding capacity.
  • Lipophilicity: Thiophene’s sulfur increases lipophilicity (ClogP +0.5–1.0 vs. Molecular Formula: C₂₀H₂₅NO₄S₂ (identical to the target compound except for heteroatom).
b) Oxadiazole-Containing Analogs ()
  • Synthesis : Compounds like (furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)methanimines incorporate oxadiazole rings.
  • Comparison :
    • Metabolic Stability : Oxadiazole rings resist hydrolysis better than benzamide cores.
    • Flexibility : The target compound’s lack of rigid oxadiazole may improve conformational adaptability for target binding.

Alkoxy Chain Modifications

a) Propan-2-yloxy vs. Hexyloxy ()
  • Analog : N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide replaces propan-2-yloxy with a hexyloxy group .
  • Steric Effects: The bulkier 4-isopropylbenzyl group may hinder binding to sterically sensitive targets.

Pharmacophore Variations

a) Sulfonamide vs. Benzamide ()
  • Example: 4-(4-amino-1-(...)pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide uses a sulfonamide group.
  • Comparison :
    • Electron-Withdrawing Effects : Sulfonamides are stronger electron-withdrawing groups than benzamides, influencing electronic interactions with targets.
    • Hydrogen Bonding : Sulfonamide’s NH group provides additional hydrogen-bonding sites compared to the target’s benzamide.

Physical and Spectral Properties

Property Target Compound Thiophene Analog () Hexyloxy Analog ()
Molecular Formula C₂₀H₂₅NO₅S₂ (estimated) C₂₀H₂₅NO₄S₂ C₂₇H₃₆N₂O₅S
Molecular Weight ~407.5 g/mol 407.6 g/mol 524.7 g/mol
IR Peaks C=O (~1680 cm⁻¹), S=O (~1250 cm⁻¹) C=O (~1675 cm⁻¹), S=O (~1247–1255 cm⁻¹) C=O (~1665 cm⁻¹), S=O (~1240 cm⁻¹)
1H-NMR Aromatic protons (δ 6.8–7.8), OCH(CH₃)₂ (δ 1.3) Similar, with thiophene protons (δ 7.0) Hexyloxy chain (δ 0.8–1.5)

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common approach involves coupling substituted benzoyl chlorides with amine derivatives under Schotten-Baumann conditions. For example, highlights the use of trichloroisocyanuric acid (TCICA) as a mild coupling reagent for benzamide synthesis, which minimizes side reactions. Optimization may involve:

  • Temperature control (e.g., reflux in acetonitrile for 24–48 hours).
  • Catalytic use of sodium pivalate to enhance nucleophilicity of amines.
  • Purification via column chromatography followed by recrystallization (CH3OH/CH3CN) to isolate high-purity crystals .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze <sup>1</sup>H/<sup>13</sup>C spectra to verify substituent integration (e.g., furan methyl protons at δ ~2.3 ppm, tetrahydrothiophene-dioxide signals at δ ~3.5–4.5 ppm).
  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding interactions, as demonstrated for similar benzamide derivatives in . Centrosymmetric dimers via N–H···N bonds are common .
  • HPLC-MS : Confirm molecular weight and purity (>95%) using reverse-phase chromatography.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell permeability, solvent effects). Strategies include:

  • Dose-response normalization : Compare IC50 values across assays using standardized solvent controls (e.g., DMSO ≤0.1%).
  • Metabolic stability testing : Assess compound stability in liver microsomes to rule out assay artifacts from rapid degradation.
  • Molecular docking : Cross-validate target engagement using software like AutoDock Vina, correlating binding affinity with activity trends. emphasizes iterative data triangulation to address discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Scaffold diversification : Modify the tetrahydrothiophene-dioxide or furanmethyl groups (e.g., introducing electron-withdrawing substituents) to probe steric/electronic effects. provides a template for synthesizing analogs via stepwise functionalization of the benzamide core .
  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to identify critical hydrogen-bond acceptors (e.g., sulfone oxygen) and hydrophobic regions.
  • In vitro/in vivo correlation : Validate SAR predictions using transgenic animal models or 3D tumor spheroids.

Q. How can researchers optimize synthetic protocols to scale up production while maintaining reproducibility?

Methodological Answer:

  • Flow chemistry : Transition from batch to continuous flow systems to enhance mixing and heat transfer, reducing side products (e.g., ’s acetonitrile-based reactions).
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Design of experiments (DoE) : Use factorial designs (e.g., varying temperature, solvent ratio, catalyst loading) to identify robust conditions .

Q. What advanced computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

  • DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 16 to predict redox stability.
  • Solubility prediction : Apply the COSMO-RS model to estimate solubility in biorelevant media (e.g., FaSSIF/FeSSIF).
  • Pharmacokinetic modeling : Use SwissADME or ADMET Predictor to forecast bioavailability and blood-brain barrier penetration.

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